3-(2-Octyldodecyl)thiophene

Übersicht

Beschreibung

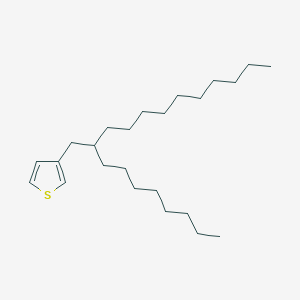

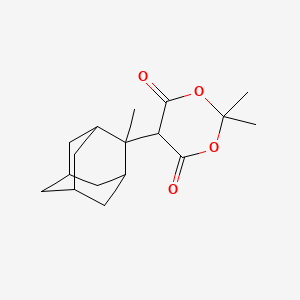

“3-(2-Octyldodecyl)thiophene” is a chemical compound with the molecular formula C24H44S . It has an average mass of 364.671 Da and a monoisotopic mass of 364.316376 Da . It is a colorless to almost colorless clear liquid .

Synthesis Analysis

The synthesis of “this compound” involves a Kumada catalyst transfer condensative polymerization (KCTCP) of 3-alkylthiophenes . A new, severely branched precursor monomer, 2-bromo-5-iodo-3-(2-octyldodecyl)thiophene, was designed for this purpose .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene ring attached to a long alkyl chain . The compound has a high degree of rotational freedom, with 18 freely rotating bonds . Its polar surface area is 28 Ų, and it has a polarizability of 46.6±0.5 10^-24 cm³ .

Physical and Chemical Properties Analysis

“this compound” has a density of 0.9±0.1 g/cm³ and a boiling point of 446.4±14.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 67.7±3.0 kJ/mol . The flash point is 168.8±6.3 °C . The compound has a high logP value of 12.27, indicating its lipophilic nature .

Wissenschaftliche Forschungsanwendungen

Polymerization Behavior

3-(2-Octyldodecyl)thiophene, a branched precursor monomer, exhibits distinct polymerization behavior due to its side chain's branching. Its controlled polymerization character was analyzed, highlighting differences between branched and linear alkyl substituents and between gelated and non-gelated polymerization mixtures. This study is significant for understanding the polymerization of 3-alkylthiophenes and its applications in polymer chemistry (Verheyen, Timmermans, & Koeckelberghs, 2017).

Applications in Organic Photovoltaics

3-(2-Octyldodecyl)thieno[3,2-b]thiophene has been synthesized and used in the creation of donor-π-bridge-acceptor type copolymers for organic photovoltaic (OPV) applications. These copolymers demonstrated high power conversion efficiency and charge carrier mobility, indicating their potential in enhancing OPV device performance (Ha, Park, Park, & Hwang, 2020).

Electrochromic Applications

Research on derivatives of 3,4-ethylenedioxythiophene, related to this compound, showed promising applications in electrochromics. The polymers exhibited electrochromic properties, switching between transmissive and opaque states, relevant for display and smart window technologies (Sankaran & Reynolds, 1997).

Chemical Functionalization for Thin Films

3-(8-Octenyl)thiophene, a related compound, has been used for chemical functionalization of poly-(2-chloro-xylylene) (PCX) layers, indicating potential applications in creating functionalized thin films for various industrial uses (Bolognesi, Arnautov, Charmet, Laux, & Keppner, 2011).

Therapeutic and Material Science Applications

Thiophenes, including this compound, have a broad range of applications in medicinal chemistry and material science. They are used in drug design, biodiagnostics, electronic devices, and conductive polymers, demonstrating their versatility in both healthcare and technological fields (Shah & Verma, 2018).

Safety and Hazards

Zukünftige Richtungen

“3-(2-Octyldodecyl)thiophene” has been successfully synthesized as a new π-bridge with a long branched side alkyl chain . It has been used in the design and synthesis of donor-π-bridge-acceptor type copolymers for organic photovoltaic applications . Future research may focus on improving the efficiency of these materials and exploring other potential applications .

Wirkmechanismus

Target of Action

3-(2-Octyldodecyl)thiophene is a type of thiophene-based conjugated polymer . These polymers are known for their exceptional optical and conductive properties , making them a key component in electronic and optoelectronic applications . The primary targets of this compound are therefore electronic and optoelectronic devices .

Mode of Action

The compound interacts with its targets by contributing to the formation of functionalized regioregular polythiophenes . These polythiophenes exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The interaction of this compound with its targets results in the enhancement of these properties, leading to more efficient materials for electronic applications .

Biochemical Pathways

The synthesis of this compound involves organometallic polycondensation strategies . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Result of Action

The result of the action of this compound is the creation of materials with enhanced electronic and optoelectronic properties . These materials are used in the development of various electronic devices, contributing to their improved performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process requires specific conditions such as temperature and inert atmosphere . Moreover, the performance of the resulting electronic materials can be affected by factors such as temperature, humidity, and light exposure. Therefore, careful control and optimization of these environmental factors are crucial for maximizing the compound’s action and stability.

Biochemische Analyse

Biochemical Properties

Thiophene-based compounds are known to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity

Cellular Effects

Thiophene-based compounds are known to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Thiophene-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-(2-octyldodecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-18-23(21-24-19-20-25-22-24)17-15-13-10-8-6-4-2/h19-20,22-23H,3-18,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKVMRJSMBQYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)

![3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2871225.png)

![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)

![3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2871233.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)